(E)-1-(azepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

Description

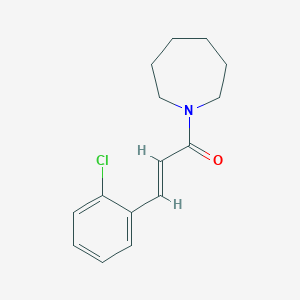

(E)-1-(azepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a seven-membered azepane ring attached to the enone moiety and a 2-chlorophenyl group at the β-position. Its structure (SMILES: C(N1CCCCCC1)(=O)C=CC1=CC=CC=C1Cl) highlights key features:

- Azepane substituent: A saturated seven-membered amine ring, which enhances solubility and introduces steric bulk compared to smaller amine groups.

- 2-Chlorophenyl group: An electron-withdrawing substituent in the ortho position, influencing electronic properties and molecular packing.

Properties

IUPAC Name |

(E)-1-(azepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO/c16-14-8-4-3-7-13(14)9-10-15(18)17-11-5-1-2-6-12-17/h3-4,7-10H,1-2,5-6,11-12H2/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGVHMVIIYCXAI-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C=CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)C(=O)/C=C/C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(azepan-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H18ClNO, with a molecular weight of 263.77 g/mol. The compound features an azepane ring, which is known for its role in enhancing the biological activity of various pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | C15H18ClNO |

| Molecular Weight | 263.77 g/mol |

| Purity | Typically 95% |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study involving synthesized derivatives showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while other strains demonstrated varying degrees of susceptibility . This suggests that the compound could be explored further for its potential as an antibacterial agent.

Enzyme Inhibition

The compound's structure suggests it may interact with various enzymes. Specifically, derivatives have shown strong inhibitory effects against urease and acetylcholinesterase (AChE). For instance, certain synthesized compounds displayed IC50 values as low as 2.14 µM against urease, indicating potent enzyme inhibition . This activity could have implications for treating conditions like peptic ulcers and Alzheimer's disease.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Enzyme Interaction : The compound may bind to active sites on enzymes such as urease and AChE, inhibiting their function.

- Antibacterial Mechanism : The presence of the chlorophenyl group may enhance membrane permeability or disrupt bacterial cell wall synthesis.

Case Study 1: Antibacterial Screening

In a comparative study, various derivatives were synthesized and tested for antibacterial activity. Among these, compounds similar to this compound were noted for their effectiveness against pathogenic bacteria, particularly those responsible for gastrointestinal infections .

Case Study 2: Enzyme Inhibition Profiles

Another study focused on enzyme inhibition profiles revealed that several synthesized compounds exhibited significant AChE inhibition. The results indicated that modifications to the azepane structure could enhance inhibitory potency, making these compounds candidates for further development as therapeutic agents against neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chalcone derivatives vary widely in substituents on both aromatic rings and the enone backbone. Below, we compare the target compound with structurally similar analogs in terms of substituent effects, physicochemical properties, and functional applications.

Substituent Effects on Electronic and Steric Properties

Key Observations :

- Azepane vs. Alkoxy/Amino Groups: The azepane ring in the target compound introduces greater steric hindrance compared to smaller substituents like methoxy or dimethylamino groups. This may reduce packing efficiency in crystalline phases but improve solubility in organic solvents .

- Chlorine Position : The ortho-chloro substituent in the target compound creates steric hindrance and reduces conjugation efficiency compared to para-chloro analogs (e.g., ), which exhibit stronger electron-withdrawing effects and better π-conjugation .

Physicochemical and Spectral Properties

Table 1: Selected Experimental Data for Chalcone Derivatives

Analysis :

- Bioactivity : The target compound lacks reported bioactivity, whereas analogs with hydroxyl or heterocyclic groups (e.g., pyridine in ) show antioxidant or antimalarial activity .

- Spectroscopic Trends : The absence of IR data for the target compound limits direct comparison, but chalcones typically exhibit C=O stretches near 1660–1680 cm⁻¹. Deviations (e.g., 1710 cm⁻¹ in ) suggest strong electron-withdrawing effects or conjugation disruptions .

Theoretical and Computational Insights

Table 2: Quantum Chemical Descriptors (DFT Studies)

Key Findings :

- NLO Potential: The target compound’s azepane group may lower hyperpolarizability compared to dimethylamino-substituted chalcones (), which exhibit higher β values due to stronger electron-donor effects .

- HOMO-LUMO Gaps : Smaller gaps (e.g., -8.171 eV HOMO in ) correlate with enhanced charge transfer, suggesting that the target’s ortho-chloro substituent might widen the gap relative to para-substituted analogs.

Crystallographic and Molecular Packing

- The target compound’s azepane ring likely disrupts planar stacking observed in analogs like (E)-3-(2-chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, which forms head-to-tail arrangements via halogen interactions .

- Hydroxyl or methoxy substituents (e.g., ) facilitate hydrogen bonding, whereas the azepane’s bulk may favor van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.